Selexipag is a synthetic, orally available, selective prostacyclin receptor (IP receptor) agonist. [] It was designed and synthesized by Nippon Shinyaku Co., Ltd. [] Selexipag serves as a valuable research tool for investigating the prostacyclin pathway and its role in various physiological and pathological processes, particularly pulmonary arterial hypertension (PAH). []
Selexipag belongs to the class of prostacyclin receptor agonists. Its development was aimed at providing a safer alternative to existing prostanoid therapies, which often have significant gastrointestinal side effects. The compound is classified as a non-prostanoid, prodrug that is metabolized in the liver to its active form, ACT-333679, which has a higher potency at the prostacyclin receptor compared to selexipag itself .
The synthesis of selexipag involves several steps, starting from basic chemical precursors. The most common method includes the following:
Selexipag has a complex molecular structure characterized by its specific arrangement of atoms:
The three-dimensional structure can be represented using various molecular modeling tools, highlighting its interaction sites with the prostacyclin receptor.
The chemical reactions involved in the synthesis of selexipag include:
Selexipag functions primarily as an agonist for the prostacyclin receptor (IP receptor). Upon administration, it binds to this receptor leading to:
The active metabolite ACT-333679 exhibits even greater potency at the IP receptor, enhancing the therapeutic effects of selexipag.
Selexipag exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Selexipag is primarily used in clinical settings for managing pulmonary arterial hypertension. Its unique mechanism allows it to be effective where traditional therapies may fail due to side effects or lack of efficacy. Research continues into its potential applications beyond pulmonary arterial hypertension, including other cardiovascular diseases where vasodilation may provide therapeutic benefits .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: